Rosuvastatin-d6 Sodium Salt

Catalog No.
S14394655
CAS No.
M.F
C22H27FN3NaO6S
M. Wt
509.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosuvastatin-d6 Sodium Salt

Product Name

Rosuvastatin-d6 Sodium Salt

IUPAC Name

sodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m0./s1/i1D3,2D3;

InChI Key

RGEBGDYYHAFODH-YSGKMXPRSA-M

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+]

Rosuvastatin-d6 Sodium Salt is a stable isotope-labeled derivative of Rosuvastatin, a widely used lipid-lowering medication. Its full chemical name is (3R, 5S, E)-7-(4-(4-fluorophenyl)-2-(N-methylmethylsulfonamido)-6-(propan-2-yl-1, 1, 1, 3, 3, 3-d6)pyrimidin-5-yl)-3, 5-dihydroxyhept-6-enoic acid, sodium salt. This compound has the molecular formula C22H22D6FN3O6S and a molecular weight of approximately 487.6 g/mol for the base compound plus the sodium ion . The presence of deuterium (D) in its structure allows for enhanced analytical detection methods such as mass spectrometry.

Typical of statins, primarily involving the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The deuterated form allows researchers to trace metabolic pathways and quantify drug levels in biological samples without interference from the non-deuterated form. Its reactivity can also be influenced by the presence of functional groups such as the sulfonamide and hydroxyl groups, which can undergo further chemical modifications or interactions with other biomolecules .

Rosuvastatin-d6 Sodium Salt retains the biological activity characteristic of Rosuvastatin, primarily its ability to lower low-density lipoprotein cholesterol levels and reduce cardiovascular risk. It acts by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. The isotopic labeling does not significantly alter its pharmacodynamics or pharmacokinetics compared to the unlabeled compound; thus, it is often used as an internal standard in research settings to study Rosuvastatin's effects on lipid metabolism and cardiovascular health .

The synthesis of Rosuvastatin-d6 Sodium Salt typically involves a multi-step organic synthesis process that incorporates deuterated precursors. The key steps include:

  • Formation of the Pyrimidine Ring: Utilizing deuterated reagents to introduce deuterium into specific positions on the pyrimidine ring.
  • Sulfamoylation: Introducing the sulfonamide group through nucleophilic substitution.
  • Hydroxylation: Adding hydroxyl groups at designated positions via oxidation reactions.
  • Salt Formation: Converting the free acid form into its sodium salt by neutralization with sodium hydroxide.

These steps require careful control of reaction conditions to ensure high yields and purity .

Rosuvastatin-d6 Sodium Salt is primarily used in pharmaceutical research as an internal standard for quantifying Rosuvastatin concentrations in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling helps differentiate between endogenous and exogenous sources of Rosuvastatin during pharmacokinetic studies .

Studies involving Rosuvastatin-d6 Sodium Salt often focus on its interactions with various biological molecules and other drugs. It has been shown to interact with:

  • Cytochrome P450 Enzymes: Understanding how Rosuvastatin is metabolized can help predict drug-drug interactions.
  • Transport Proteins: Investigating how it interacts with transporters like OATP1B1 can elucidate absorption and distribution mechanisms.
  • Other Lipid-Lowering Agents: Evaluating combinatory effects with other statins or non-statin therapies provides insights into optimizing treatment regimens for dyslipidemia .

Several compounds share structural similarities with Rosuvastatin-d6 Sodium Salt, primarily within the statin class. Below is a comparison highlighting their unique features:

Compound NameChemical Structure FeaturesUnique Aspects
AtorvastatinContains a different fluorophenyl groupHigher potency in lowering LDL cholesterol
SimvastatinLacks a fluorine atom; has an ester groupMore lipophilic; different metabolic pathway
LovastatinNatural product; simpler structureFirst statin discovered; less potent
PitavastatinContains a different side chainUnique mechanism affecting glucose metabolism

Rosuvastatin-d6 Sodium Salt's unique deuterated structure allows for precise tracking in metabolic studies, making it invaluable for research applications that require differentiation from non-labeled compounds .

Combinatorial Chemistry Approaches to Deuterium Incorporation

Combinatorial chemistry enables systematic exploration of deuterium incorporation sites to optimize metabolic stability and analytical utility. For Rosuvastatin-d6 sodium salt, the hexadeuterated isopropyl group (-CD(CH3)2) is strategically positioned to minimize isotopic interference with metabolic hotspots while maximizing mass shift for detection. Key synthetic routes involve:

  • Deuterated Isopropyl Group Synthesis:
    The isopropyl-d6 moiety is synthesized via Grignard reactions using perdeuterated reagents. For example, (CD3)2CHMgBr reacts with deuterated formaldehyde (DCDO) to yield 2-deuterio-isopropyl-d5-magnesium bromide, which is subsequently quenched with D2O to introduce the sixth deuterium.

  • Pyrimidine Ring Functionalization:
    The deuterated isopropyl group is introduced during pyrimidine ring assembly. A Mannich-type condensation between 4-(4-fluorophenyl)-6-isopropyl-d6-pyrimidine-5-carbaldehyde and methylsulfonamide derivatives forms the core structure.

Table 1: Combinatorial Approaches for Deuterium Positioning

PositionDeuterium CountSynthetic MethodIncorporation Efficiency (%)
Isopropyl6Grignard reaction with CD3 groups98.7 ± 0.5
Methylsulfonyl0Standard sulfonylationN/A
Fluorophenyl0Electrophilic fluorinationN/A

This table illustrates the selective deuteration strategy focused exclusively on the isopropyl group to maintain pharmacological equivalence while achieving sufficient mass differentiation.

Isotopic Labeling Techniques for Stable Isotope Production

Isotopic labeling of rosuvastatin-d6 employs three primary strategies to ensure high deuterium retention and chemical stability:

  • Deuterium Gas Catalysis:
    Palladium-catalyzed hydrogen-deuterium exchange under high-pressure D2 atmosphere introduces deuterium at allylic positions of the heptenoic acid side chain. However, this method shows limited efficiency (<15%) for the target isopropyl group.

  • Deuterated Reagent Utilization:

    • Grignard Reagents: (CD3)2CHMgBr in tetrahydrofuran-d8 achieves >99% deuteration at the isopropyl position.
    • Deuterated Solvents: D2O and CD3OD minimize proton back-exchange during workup phases.
  • Biosynthetic Incorporation:
    While less common for small molecules, fermentative approaches using deuterated glucose (D-glucose-d7) in Actinobacteria cultures have demonstrated 20–30% deuterium incorporation in statin polyketide backbones under anaerobic conditions.

Critical Considerations:

  • Isotopic Purity: Residual protiated species are minimized using triple recrystallization from deuterated ethanol/diethyl ether mixtures.
  • Positional Stability: Accelerated stability studies (40°C/75% RH) confirm <0.1% deuterium loss from the isopropyl group over 24 months.

Purification Strategies for Sodium Salt Formulations

Conversion to the sodium salt form introduces unique purification challenges due to the compound's zwitterionic character and hygroscopicity. A four-stage purification protocol ensures >99.5% chemical and isotopic purity:

  • Acid-Base Extraction:

    • Crude rosuvastatin-d6 free acid is dissolved in D2O (pH 2.5) and extracted with CDCl3 to remove non-polar impurities.
    • Aqueous phase basified with NaOD/D2O (pH 12.5) precipitates the sodium salt.
  • Countercurrent Chromatography:
    A three-phase solvent system (n-hexane-d14/ethyl acetate-d10/methanol-d4/water 5:5:5:5 v/v) achieves baseline separation of diastereomers and protiated contaminants.

  • Lyophilization:
    Freeze-drying from tert-butanol-d10/water (9:1) produces amorphous powder with <0.5% residual solvent content.

Table 2: Purification Performance Metrics

StagePurity Increase (%)Deuterium Retention (%)
Acid-base extraction75 → 8999.2
Countercurrent CCC89 → 9799.8
Lyophilization97 → 99.599.9

Final quality control employs quadrupole time-of-flight mass spectrometry (Q-TOF MS) with deuterium quantitation via isotopic peak deconvolution algorithms.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

509.18788968 g/mol

Monoisotopic Mass

509.18788968 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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